
2-Bromo-N-tritylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-tritylacetamide is an organic compound with the molecular formula C21H18BrNO It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a trityl group (triphenylmethyl) and a bromine atom is attached to the alpha carbon of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-tritylacetamide can be synthesized through a multi-step process. One common method involves the reaction of tritylamine with bromoacetyl bromide in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the tritylamine acting as a nucleophile and attacking the carbonyl carbon of the bromoacetyl bromide, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-tritylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur under mild conditions, often in the presence of a base.
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: New derivatives with different substituents replacing the bromine atom.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Bromo-N-tritylacetamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those that require specific functional groups for activity.
Biological Studies: It may be used in studies involving enzyme inhibition or protein modification due to its reactive bromine atom.
Mechanism of Action
The mechanism of action of 2-Bromo-N-tritylacetamide largely depends on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In biological systems, the compound may interact with proteins or enzymes, potentially modifying their activity through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetamide: Similar structure but lacks the trityl group, making it less bulky and potentially less selective in reactions.
N-Tritylacetamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromo-N-tritylacetamide is unique due to the presence of both the trityl group and the bromine atom The trityl group provides steric bulk, which can influence the compound’s reactivity and selectivity in chemical reactions
Conclusion
This compound is a versatile compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure allows for a variety of chemical reactions, making it a valuable intermediate in the development of new pharmaceuticals and other complex organic molecules.
Properties
Molecular Formula |
C21H18BrNO |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-bromo-N-tritylacetamide |
InChI |
InChI=1S/C21H18BrNO/c22-16-20(24)23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24) |
InChI Key |
YLBCXNPYKQXKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


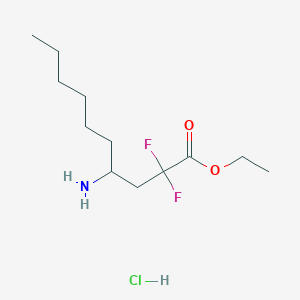


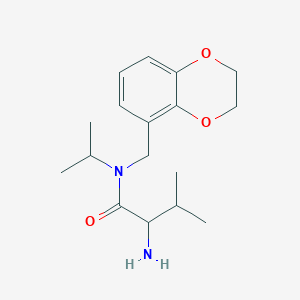
![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)
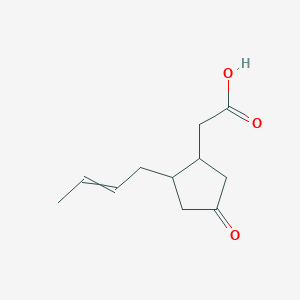
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

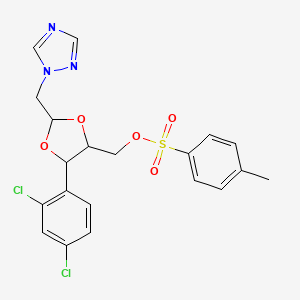
![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
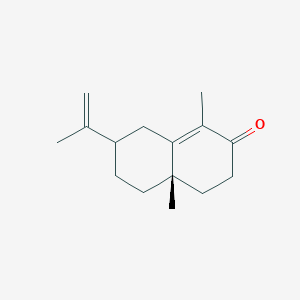
![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
